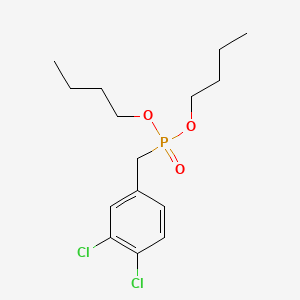
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene is an organic compound with the molecular formula C15H23Cl2O3P and a molecular weight of 353.221 g/mol . It is characterized by the presence of two chlorine atoms and a dibutoxyphosphorylmethyl group attached to a benzene ring. This compound is achiral and does not exhibit optical activity .
Métodos De Preparación
The synthesis of 1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the dibutoxyphosphorylmethyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include halogens, acids, and bases, under controlled temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that lead to the final products . The exact molecular targets and pathways depend on the specific reaction conditions and the nature of the substituents involved .
Comparación Con Compuestos Similares
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene can be compared with other disubstituted benzenes, such as:
1,4-Dichloro-2-nitrobenzene: This compound has similar substitution patterns but different functional groups, leading to distinct chemical properties and reactivity.
1,2-Dichloro-4-nitrobenzene: Another similar compound with different substituents, affecting its chemical behavior and applications.
Propiedades
Número CAS |
74038-40-7 |
|---|---|
Fórmula molecular |
C15H23Cl2O3P |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C15H23Cl2O3P/c1-3-5-9-19-21(18,20-10-6-4-2)12-13-7-8-14(16)15(17)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Clave InChI |
VQXIGOHNFWMFLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















